molecular formula C13H9F6N3S B2805021 N-methyl-4-(trifluoromethyl)-6-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-pyrimidinamine CAS No. 400086-82-0

N-methyl-4-(trifluoromethyl)-6-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-pyrimidinamine

Cat. No.: B2805021
CAS No.: 400086-82-0
M. Wt: 353.29
InChI Key: PVMNERIGXCUSEX-UHFFFAOYSA-N
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Description

N-methyl-4-(trifluoromethyl)-6-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-pyrimidinamine is a compound that features a pyrimidine core substituted with trifluoromethyl and phenylsulfanyl groups. The presence of trifluoromethyl groups is significant due to their influence on the compound’s chemical properties, such as increased lipophilicity and metabolic stability. This compound is of interest in various fields, including pharmaceuticals and agrochemicals, due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-(trifluoromethyl)-6-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-pyrimidinamine typically involves multiple steps, starting from readily available precursors. One common approach involves the trifluoromethylation of a pyrimidine derivative, followed by the introduction of the phenylsulfanyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). The final step involves methylation using methyl iodide or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors to control reaction conditions precisely and reduce the formation of by-products. The use of catalysts and advanced purification techniques, such as chromatography, is also common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-(trifluoromethyl)-6-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-pyrimidinamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the pyrimidine ring or the trifluoromethyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl groups, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.

    Substitution: Amines, thiols, DMF as solvent, elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

N-methyl-4-(trifluoromethyl)-6-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-pyrimidinamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: Investigated for its potential as a bioactive molecule, including its interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial products due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-methyl-4-(trifluoromethyl)-6-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-pyrimidinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s ability to penetrate cell membranes and bind to hydrophobic pockets within proteins. This binding can modulate the activity of the target protein, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-4-(trifluoromethyl)-2-pyrimidinamine: Lacks the phenylsulfanyl group, resulting in different chemical and biological properties.

    4-(trifluoromethyl)-6-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-pyrimidinamine: Lacks the N-methyl group, affecting its reactivity and interactions with biological targets.

    N-methyl-6-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-pyrimidinamine: Lacks the trifluoromethyl group at the 4-position, altering its chemical stability and biological activity.

Uniqueness

N-methyl-4-(trifluoromethyl)-6-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-pyrimidinamine is unique due to the combination of trifluoromethyl and phenylsulfanyl groups on the pyrimidine core. This combination enhances its lipophilicity, metabolic stability, and ability to interact with various biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-methyl-4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenyl]sulfanylpyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F6N3S/c1-20-11-21-9(13(17,18)19)6-10(22-11)23-8-4-2-3-7(5-8)12(14,15)16/h2-6H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMNERIGXCUSEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=CC(=N1)SC2=CC=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F6N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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